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molecular formula C10H15NO4 B153235 tert-Butyl 3,5-dioxopiperidine-1-carboxylate CAS No. 396731-40-1

tert-Butyl 3,5-dioxopiperidine-1-carboxylate

Cat. No. B153235
M. Wt: 213.23 g/mol
InChI Key: KWNDKZADLGFSKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09133187B2

Procedure details

To a cooled solution (0° C.) of potassium tert-butoxide (112.0 mL, 112.0 mmol) was added via addition funnel over 1.5 h, a solution 120 (26.41 g, 101.9 mmol) in ether (200 mL). The mixture was stirred for an additional 3 h. The precipitate was filtered off and washed with ether. The solid was dissolved in water and the pH was adjusted to ca. 4 with HOAc. The solids were filtered, washed with water, and dried to afford 13.16 g (60.6%) of tert-butyl 3,5-dioxopiperidine-1-carboxylate (122).
Quantity
112 mL
Type
reactant
Reaction Step One
Quantity
26.41 g
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
CC(C)([O-])C.[K+].[C:7]([O:11][C:12]([N:14]([CH2:21][C:22](=[O:24])[CH3:23])[CH2:15][C:16](OCC)=[O:17])=[O:13])([CH3:10])([CH3:9])[CH3:8]>CCOCC>[O:24]=[C:22]1[CH2:23][C:16](=[O:17])[CH2:15][N:14]([C:12]([O:11][C:7]([CH3:8])([CH3:9])[CH3:10])=[O:13])[CH2:21]1 |f:0.1|

Inputs

Step One
Name
Quantity
112 mL
Type
reactant
Smiles
CC(C)([O-])C.[K+]
Step Two
Name
Quantity
26.41 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N(CC(=O)OCC)CC(C)=O
Step Three
Name
Quantity
200 mL
Type
solvent
Smiles
CCOCC

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred for an additional 3 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The precipitate was filtered off
WASH
Type
WASH
Details
washed with ether
DISSOLUTION
Type
DISSOLUTION
Details
The solid was dissolved in water
FILTRATION
Type
FILTRATION
Details
The solids were filtered
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
O=C1CN(CC(C1)=O)C(=O)OC(C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 13.16 g
YIELD: PERCENTYIELD 60.6%
YIELD: CALCULATEDPERCENTYIELD 60.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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